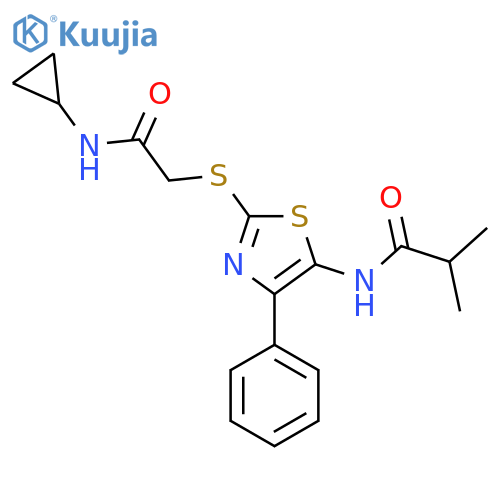Cas no 946328-02-5 (N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)

946328-02-5 structure
商品名:N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide
N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide
- N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide
- 946328-02-5
- AKOS024492783
- F5034-0669
- N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)isobutyramide
-
- インチ: 1S/C18H21N3O2S2/c1-11(2)16(23)21-17-15(12-6-4-3-5-7-12)20-18(25-17)24-10-14(22)19-13-8-9-13/h3-7,11,13H,8-10H2,1-2H3,(H,19,22)(H,21,23)
- InChIKey: JKPUTSYAQDRDPL-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(C2C=CC=CC=2)=C(NC(C(C)C)=O)S1)CC(NC1CC1)=O
計算された属性
- せいみつぶんしりょう: 375.10751927g/mol
- どういたいしつりょう: 375.10751927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5034-0669-20μmol |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-100mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 100mg |
$248.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-5mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-1mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-4mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-25mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 25mg |
$109.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-15mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-75mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-40mg |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5034-0669-2μmol |
N-(2-{[(cyclopropylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide |
946328-02-5 | 2μmol |
$57.0 | 2023-09-10 |
N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
946328-02-5 (N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
